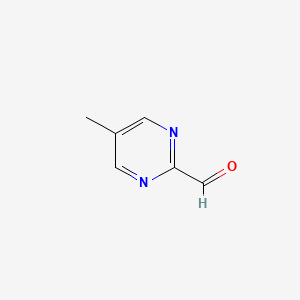

5-Methylpyrimidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPDHHJZPOGJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630000 | |

| Record name | 5-Methylpyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-62-7 | |

| Record name | 5-Methyl-2-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90905-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylpyrimidine-2-carbaldehyde: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-carbaldehyde is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its strategic importance necessitates a comprehensive understanding of its synthesis to enable efficient and scalable production. This technical guide provides a detailed exploration of the primary synthetic pathways to 5-Methylpyrimidine-2-carbaldehyde, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis of the available methods. The guide is designed to empower researchers and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific needs.

Introduction: The Significance of 5-Methylpyrimidine-2-carbaldehyde in Medicinal Chemistry

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including established pharmaceuticals and novel drug candidates. The strategic introduction of functional groups onto the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. 5-Methylpyrimidine-2-carbaldehyde, with its reactive aldehyde functionality at the 2-position and a methyl group at the 5-position, serves as a versatile intermediate for the construction of more complex molecular architectures. The aldehyde group provides a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings, making it an invaluable synthon in the drug discovery and development pipeline.

This guide will delve into the core synthetic strategies for obtaining this crucial intermediate, focusing on three primary approaches:

-

Direct Oxidation of 2,5-Dimethylpyrimidine: A direct and atom-economical approach.

-

Vilsmeier-Haack Formylation: A classic and reliable method for introducing a formyl group onto an activated heterocyclic ring.

-

Lithiation and Formylation: A powerful technique for the regioselective functionalization of the pyrimidine core.

Each pathway will be discussed in detail, highlighting the underlying chemical principles, practical considerations, and providing step-by-step experimental protocols.

Established Synthesis Pathway: Direct Oxidation of 2,5-Dimethylpyrimidine

The direct oxidation of the methyl group at the 2-position of 2,5-dimethylpyrimidine represents an elegant and straightforward approach to 5-Methylpyrimidine-2-carbaldehyde. This method is attractive due to its atom economy and the ready availability of the starting material. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, a reaction commonly known as the Riley oxidation.[1][2]

Mechanistic Insights: The Riley Oxidation

The mechanism of the Riley oxidation of an activated methyl group involves an initial ene reaction between the enol form of the substrate and selenium dioxide. This is followed by a[3][4]-sigmatropic rearrangement to form an intermediate which, upon hydrolysis, yields the desired aldehyde and elemental selenium.[1] The selectivity for the oxidation of the methyl group at the 2-position over the 5-position is attributed to the electronic nature of the pyrimidine ring, where the 2-position is more electron-deficient and thus the adjacent methyl group is more activated.

Diagram: Proposed Mechanism of the Riley Oxidation of 2,5-Dimethylpyrimidine

Sources

An In-Depth Technical Guide to the Preparation of 5-Methylpyrimidine-2-carbaldehyde

Abstract

5-Methylpyrimidine-2-carbaldehyde is a pivotal heterocyclic building block, offering a strategic entry point for the synthesis of complex molecular architectures in medicinal chemistry and drug discovery. The presence of a reactive aldehyde at the C2 position and a methyl group at C5 provides orthogonal handles for molecular elaboration. This guide provides a comprehensive technical overview of the most reliable and field-proven method for its synthesis: the selective oxidation of 2,5-dimethylpyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary procedures for purification and characterization, ensuring researchers can confidently replicate and adapt this synthesis.

Introduction: Strategic Importance in Drug Development

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Pyrimidine-based drugs have found applications as anticancer, anti-infective, and neurological disorder treatments.[3] Specifically, pyrimidine aldehydes are versatile intermediates, enabling the construction of diverse functional groups through reactions such as reductive amination, Wittig reactions, and condensations.

5-Methylpyrimidine-2-carbaldehyde is of particular interest as it provides a scaffold that can be functionalized at two key positions. The aldehyde group serves as an electrophilic site for coupling with various nucleophiles, while the methyl group can be a point for future modification or can influence the steric and electronic properties of the final molecule. The efficient and selective preparation of this aldehyde is therefore a critical first step in many synthetic campaigns.

Core Synthetic Strategy: The Riley Oxidation

The most direct and widely recognized method for converting an activated methyl group on a heterocyclic ring into a carbaldehyde is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant.[1] The methyl group at the C2 position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms, making it susceptible to selective oxidation over the C5-methyl group.

This approach is favored for its reliability and predictability, although it requires careful handling of the toxic selenium reagents. The reaction typically proceeds by refluxing the substrate with a stoichiometric amount of SeO₂ in a suitable solvent, such as 1,4-dioxane or ethanol.

The Mechanism of the Riley Oxidation

The mechanism of the SeO₂ oxidation of an activated methyl group is a well-studied cascade involving two key pericyclic reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

-

Ene Reaction: The reaction initiates with an ene-type reaction where the Se=O double bond acts as the enophile and the 2,5-dimethylpyrimidine (in its tautomeric form with an exocyclic double bond) acts as the ene component. This step involves the formation of a new C-Se bond, a shift of the π-bond, and the transfer of a proton from the methyl group to the selenium-bound oxygen, forming an allylseleninic acid intermediate.

-

[4][5]-Sigmatropic Rearrangement: The allylseleninic acid intermediate rapidly undergoes a[4][5]-sigmatropic rearrangement. This concerted, five-membered cyclic transition state transfers the selenium-bound oxygen to the carbon of the original methyl group, yielding an unstable selenite ester.

-

Hydrolysis: The final step is the elimination of selenium(II) species and water to generate the desired aldehyde product. The selenium(II) disproportionates to elemental selenium (Se⁰), which precipitates from the reaction mixture as a characteristic red-orange solid, and SeO₂.

Below is a diagram illustrating the key mechanistic steps.

Sources

- 1. "Synthesis and Characterization of Some New Pyridine and Pyrimidine Der" by Israa R. A. Al-Hussein and Zainab A. M. Al-Shuhaib [bsj.uobaghdad.edu.iq]

- 2. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Methylpyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically vital molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making pyrimidine derivatives a fertile ground for drug discovery.[1] 5-Methylpyrimidine-2-carbaldehyde, a member of this important class of compounds, presents a unique scaffold for the synthesis of novel molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, potential synthetic routes, and its prospective role in the landscape of drug development.

Core Compound Identification

5-Methylpyrimidine-2-carbaldehyde is a distinct isomer within the family of methylpyrimidine carbaldehydes. Accurate identification is paramount to avoid confusion with its positional isomers, such as 2-methylpyrimidine-5-carbaldehyde, which may exhibit different chemical and biological properties.

| Identifier | Value | Source |

| CAS Number | 90905-62-7 | [3] |

| Molecular Formula | C₆H₆N₂O | [3] |

| Molecular Weight | 122.12 g/mol | [3] |

| IUPAC Name | 5-methylpyrimidine-2-carbaldehyde | [3] |

| SMILES | CC1=CN=C(N=C1)C=O | [3] |

| InChIKey | OBPDHHJZPOGJPO-UHFFFAOYSA-N | [3] |

Proposed Synthesis Methodology

While specific, detailed experimental protocols for the synthesis of 5-Methylpyrimidine-2-carbaldehyde are not widely documented in readily accessible literature, a plausible synthetic strategy can be devised based on established methods for the preparation of pyrimidine aldehydes. One such approach involves the oxidation of the corresponding hydroxymethylpyrimidine.

Conceptual Two-Step Synthesis Workflow:

Caption: Proposed two-step synthesis of 5-Methylpyrimidine-2-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Reduction of a 5-Methylpyrimidine-2-carboxylic acid ester to (5-Methylpyrimidin-2-yl)methanol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the starting 5-methylpyrimidine-2-carboxylic acid ester in an anhydrous ether solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), in the same anhydrous solvent is added dropwise via the dropping funnel, maintaining the temperature at 0 °C. The choice of reducing agent is critical; LiAlH₄ is a powerful reducing agent, while DIBAL-H offers milder conditions and can be more selective.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C to decompose the excess reducing agent and the aluminum salts.

-

Work-up and Isolation: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (5-methylpyrimidin-2-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of (5-Methylpyrimidin-2-yl)methanol to 5-Methylpyrimidine-2-carbaldehyde

-

Reaction Setup: A flame-dried round-bottom flask is charged with a solution of (5-methylpyrimidin-2-yl)methanol in an anhydrous chlorinated solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Addition of Oxidizing Agent: A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is added in one portion. These reagents are chosen to minimize over-oxidation to the carboxylic acid.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium or iodine byproducts. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude 5-Methylpyrimidine-2-carbaldehyde is purified by column chromatography on silica gel to afford the final product.

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functional group at the 2-position of the pyrimidine ring is a versatile handle for a variety of chemical transformations, making 5-Methylpyrimidine-2-carbaldehyde a valuable building block in the synthesis of more complex molecules for drug discovery.

Potential Reaction Pathways in Medicinal Chemistry:

Sources

Introduction: The Strategic Importance of 5-Methylpyrimidine-2-carbaldehyde

An In-depth Technical Guide to 5-Methylpyrimidine-2-carbaldehyde

5-Methylpyrimidine-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a highly valuable building block in modern organic synthesis and medicinal chemistry. Its structure, which integrates an electron-deficient pyrimidine core with a reactive aldehyde and a modulating methyl group, offers a unique combination of chemical reactivity and biological relevance. The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics for a wide range of diseases, including cancer and infectious diseases.[1][2] This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of 5-Methylpyrimidine-2-carbaldehyde, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in experimental work. The key identifiers and physicochemical characteristics of 5-Methylpyrimidine-2-carbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methylpyrimidine-2-carbaldehyde | [3] |

| Synonyms | 5-methyl-2-pyrimidinecarbaldehyde, 5-Methylpyrimidine-2-carboxaldehyde | [3] |

| CAS Number | 90905-62-7 | [3] |

| Molecular Formula | C₆H₆N₂O | [3] |

| Molecular Weight | 122.12 g/mol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | 68-69°C | [4] |

| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg | [4] |

| InChIKey | OBPDHHJZPOGJPO-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CN=C(N=C1)C=O | [3] |

Spectroscopic Signature for Structural Verification

Empirical characterization is essential for confirming the identity and purity of the material. The expected spectroscopic data for 5-Methylpyrimidine-2-carbaldehyde are as follows:

-

¹H NMR: The proton spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The two protons on the pyrimidine ring will appear as singlets or doublets in the aromatic region (δ 8.5-9.5 ppm), and the methyl group (CH₃) will present as a singlet at an upfield position (δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at a significant downfield shift (δ 180-200 ppm). The aromatic carbons of the pyrimidine ring will resonate in the δ 120-170 ppm range, while the methyl carbon will appear at a much higher field (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band between 1680-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. Additional characteristic peaks will include C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹) and C=N/C=C stretching vibrations from the pyrimidine ring (1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 122.12).

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of substituted pyrimidine carbaldehydes can be achieved through various established methodologies in organic chemistry. A common and effective strategy involves the selective oxidation of a precursor methyl or hydroxymethyl group at the C2 position of the pyrimidine ring.

For instance, a plausible synthetic route could start from a more readily available precursor like 2,5-dimethylpyrimidine. The workflow involves the selective oxidation of one methyl group to the desired aldehyde.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methylpyrimidine-2-carbaldehyde | C6H6N2O | CID 23043336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylpyrimidine-5-carbaldehyde | 90905-33-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Methylpyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of pyrimidine, a core scaffold in nucleobases, this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] Its structural features—a reactive aldehyde group and a methylated pyrimidine ring—offer multiple avenues for synthetic modification. This guide provides a detailed examination of its molecular structure, proposes a robust synthetic pathway, presents predicted spectroscopic data for its characterization, and explores its reactivity and applications in the context of drug discovery. The information herein is designed to equip researchers with the foundational knowledge required to effectively synthesize, identify, and utilize this valuable chemical intermediate.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[3] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are readily recognized by biological systems. This inherent biocompatibility allows medicinal chemists to design pyrimidine-based molecules that can interact with various enzymes and receptors.[3]

5-Methylpyrimidine-2-carbaldehyde (C₆H₆N₂O) emerges as a particularly useful synthon. The aldehyde at the 2-position is a prime site for nucleophilic attack, enabling chain extensions and the introduction of diverse functional groups through reactions such as reductive amination, Wittig reactions, and aldol condensations. The methyl group at the 5-position provides a subtle yet important lipophilic character and can influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the aldehyde and the overall pharmacokinetic profile of its derivatives.

Physicochemical Properties and Structural Framework

A precise understanding of the compound's physical and chemical properties is fundamental to its application in a laboratory setting. While comprehensive experimental data is not extensively published, key properties can be consolidated from chemical databases and supplier specifications.

Table 1: Physicochemical Properties of 5-Methylpyrimidine-2-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 5-methylpyrimidine-2-carbaldehyde | PubChem |

| CAS Number | 90905-62-7 | PubChem |

| Molecular Formula | C₆H₆N₂O | PubChem |

| Molecular Weight | 122.13 g/mol | PubChem |

| Canonical SMILES | CC1=CN=C(N=C1)C=O | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temp. | 2-8°C, Inert Atmosphere | Sigma-Aldrich |

The core structure consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. The key functional groups are a methyl group (-CH₃) at position 5 and a carbaldehyde group (-CHO) at position 2.

Caption: Molecular structure of 5-Methylpyrimidine-2-carbaldehyde.

Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 5-Methylpyrimidine-2-carbaldehyde is not prominently documented, a reliable pathway can be devised based on established methods for the preparation of pyridine and pyrimidine aldehydes. A common and effective strategy involves the oxidation of the corresponding primary alcohol, (5-methylpyrimidin-2-yl)methanol.

Causality Behind Experimental Choices:

-

Starting Material: (5-methylpyrimidin-2-yl)methanol is the logical precursor. It can be synthesized from commercially available starting materials.

-

Oxidizing Agent: Manganese dioxide (MnO₂) is a preferred reagent for the oxidation of allylic and benzylic-type alcohols. The alcohol in the precursor is adjacent to the aromatic pyrimidine ring, making it sufficiently activated for oxidation with the mild and selective MnO₂. This avoids over-oxidation to the carboxylic acid and minimizes side reactions with the pyrimidine ring, which can be sensitive to stronger oxidizing agents.

-

Solvent: A chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) is ideal. These solvents are relatively inert, have good solvating power for the substrate, and allow for easy workup and removal post-reaction.

-

Reaction Conditions: The reaction is typically run at room temperature to reflux to ensure a reasonable reaction rate without promoting decomposition. Monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

Experimental Protocol: Oxidation of (5-methylpyrimidin-2-yl)methanol

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (5-methylpyrimidin-2-yl)methanol (1.0 eq).

-

Solvent Addition: Suspend the alcohol in anhydrous dichloromethane (DCM, approx. 20 mL per gram of alcohol).

-

Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 eq by weight) portion-wise to the stirring suspension.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the starting alcohol spot is no longer visible. Gentle heating to reflux may be applied to accelerate the reaction if necessary.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-Methylpyrimidine-2-carbaldehyde.

Caption: Proposed workflow for the synthesis of 5-Methylpyrimidine-2-carbaldehyde.

Predicted Spectroscopic Characterization

Authenticating the structure of a synthesized compound is paramount. The following spectroscopic data are predicted for 5-Methylpyrimidine-2-carbaldehyde based on established chemical shift principles and data from analogous structures.

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Predicted Data | Rationale & Interpretation |

| ¹H NMR | δ 9.9-10.1 (s, 1H, -CHO)δ 8.8-9.0 (s, 2H, H4 & H6)δ 2.5-2.7 (s, 3H, -CH₃) | The aldehyde proton is highly deshielded. The two pyrimidine ring protons (H4 and H6) are chemically equivalent due to symmetry and appear as a sharp singlet in a downfield region characteristic of electron-deficient aromatic rings. The methyl protons appear as a singlet in the typical benzylic region. |

| ¹³C NMR | δ 190-195 (C=O)δ 160-165 (C2)δ 157-160 (C4 & C6)δ 130-135 (C5)δ 15-20 (-CH₃) | The aldehyde carbonyl carbon is the most downfield signal. The pyrimidine ring carbons appear in the aromatic region, with C2 (bearing the aldehyde) being significantly deshielded. The methyl carbon signal appears in the aliphatic region. |

| IR Spectroscopy | ~2820 & 2720 cm⁻¹ (C-H stretch, aldehyde)~1700-1715 cm⁻¹ (C=O stretch, aldehyde)~1550-1600 cm⁻¹ (C=N/C=C stretch, ring) | The pair of medium bands around 2820/2720 cm⁻¹ (Fermi doublet) are characteristic of an aldehyde C-H stretch. A strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl group. Aromatic ring stretching vibrations appear in the 1550-1600 cm⁻¹ region. |

| Mass Spec. (EI) | M⁺ at m/z = 122Fragments: m/z = 121 ([M-H]⁺), 93 ([M-CHO]⁺) | The molecular ion peak should correspond to the molecular weight (122.13). Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the entire formyl group (M-29). |

Reactivity and Application in Drug Development

The synthetic value of 5-Methylpyrimidine-2-carbaldehyde lies in the reactivity of its aldehyde group, which serves as an electrophilic handle for constructing larger, more complex molecules.

Key Transformations:

-

Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing substituents. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a stable amine. This reaction is a cornerstone of library synthesis in drug discovery.

-

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, allowing for the formation of carbon-carbon double bonds and the extension of carbon chains.

-

Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, providing a route to chiral centers and more complex scaffolds.

Caption: Role of 5-Methylpyrimidine-2-carbaldehyde as a synthetic intermediate.

These transformations allow for the incorporation of the 5-methylpyrimidine moiety into larger molecules designed to interact with specific biological targets, such as kinases, GPCRs, or ion channels, where the pyrimidine ring can act as a critical hydrogen bond acceptor or donor.

Conclusion

5-Methylpyrimidine-2-carbaldehyde is a high-value building block for chemical synthesis, particularly in the realm of drug discovery and development. Its molecular structure, characterized by a reactive aldehyde and a biologically relevant pyrimidine core, offers a robust platform for generating diverse molecular libraries. While detailed experimental characterization is not widely published, its properties can be reliably predicted through established spectroscopic principles. The synthetic pathways and reactions outlined in this guide provide a framework for researchers to leverage this compound's potential in creating novel chemical entities with therapeutic promise.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6943. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4935. [Link]

-

PubChem Compound Summary for CID 23043336, 5-Methylpyrimidine-2-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

The Strategic Role of 5-Methylpyrimidine-2-carbaldehyde in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-carbaldehyde (IUPAC Name: 5-methylpyrimidine-2-carbaldehyde ) is a heterocyclic aldehyde that serves as a pivotal building block in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold, frequently incorporated into molecules designed to interact with critical biological targets, particularly protein kinases. This guide provides a comprehensive overview of the synthesis, chemical properties, spectroscopic characterization, and strategic applications of this compound, with a focus on its role in the development of targeted therapeutics. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogues and general chemical principles to provide actionable insights for researchers.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of therapeutic drug design, largely due to its bioisosteric relationship with the purine bases of DNA and RNA. This structural similarity allows pyrimidine-based molecules to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a primary target for modern oncology drug development. The aldehyde functional group at the 2-position of 5-methylpyrimidine-2-carbaldehyde is a versatile chemical handle, enabling the construction of more complex molecular architectures through reactions like reductive amination and condensations.

Physicochemical and Safety Profile

A clear understanding of the fundamental properties of a chemical building block is essential for its effective use in synthesis and for ensuring laboratory safety.

Key Properties

The molecular characteristics of 5-methylpyrimidine-2-carbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methylpyrimidine-2-carbaldehyde | PubChem[1] |

| Molecular Formula | C₆H₆N₂O | PubChem[1] |

| Molecular Weight | 122.12 g/mol | PubChem[1] |

| CAS Number | 90905-62-7 | PubChem[1] |

| Canonical SMILES | CC1=CN=C(N=C1)C=O | PubChem[1] |

| InChI Key | OBPDHHJZPOGJPO-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 42.9 Ų | PubChem[1] |

| XLogP3 (Predicted) | 0.4 | PubChem[1] |

Safety and Handling

According to its GHS classification, 5-methylpyrimidine-2-carbaldehyde presents several hazards that necessitate careful handling in a laboratory setting.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Synthesis Strategies

Conceptual Synthesis Pathway: Prinzbach-type Reaction

A logical approach involves the reaction of a 1,3-dicarbonyl equivalent with an amidine. For this specific molecule, a potential route could start from 2-bromomalonaldehyde and acetamidine.

Caption: Conceptual Synthesis of 5-Methylpyrimidine-2-carbaldehyde.

This one-pot reaction would yield a 5-bromo-2-methylpyrimidine, which could then be subjected to further reactions to install the aldehyde and replace the bromine with a methyl group, although this is a multi-step process. A more direct, albeit challenging, approach would be the direct formylation of 5-methylpyrimidine, but this often suffers from poor regioselectivity and harsh conditions. A patent for a related synthesis describes the one-step reaction of 2-bromomalonaldehyde with amidines to produce 5-bromo-2-substituted pyrimidines.[2]

Spectroscopic Characterization (Anticipated)

No experimental spectra for 5-methylpyrimidine-2-carbaldehyde are publicly available. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted. This is crucial for researchers to confirm the identity and purity of the compound if synthesized or purchased.

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.5-10.5 ppm.

-

Pyrimidine Protons (C2-H, C4-H): Two singlets (or a doublet system with a small coupling constant) in the aromatic region, expected around δ 8.5-9.0 ppm.

-

Methyl Protons (-CH₃): A singlet, upfield, expected around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl (C=O): The most downfield signal, expected around δ 185-195 ppm.

-

Pyrimidine Carbons: Aromatic carbons expected in the range of δ 120-170 ppm.

-

Methyl Carbon (-CH₃): The most upfield signal, expected around δ 15-25 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=N and C=C Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Bands in the fingerprint region (< 1400 cm⁻¹).

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 122.

-

Key Fragments: Expect loss of the aldehyde proton ([M-1]⁺ at m/z = 121) and the formyl group ([M-29]⁺ at m/z = 93).

Core Application: Synthesis of Kinase Inhibitors

The primary value of 5-methylpyrimidine-2-carbaldehyde lies in its utility as a precursor for kinase inhibitors. The aldehyde group is an ideal electrophilic partner for reaction with primary amines found in other synthetic fragments, typically through reductive amination or direct condensation to form an imine (Schiff base).

Experimental Workflow: Imine Formation and Reductive Amination

This workflow is fundamental for coupling the pyrimidine core to other fragments, often containing a piperazine, pyrrolidine, or aniline moiety, which are common features in kinase inhibitors.

Caption: General workflow for reductive amination.

Protocol: General Procedure for Imine Formation

This protocol is based on established methods for the synthesis of imines from aldehydes and primary amines.[3][4][5]

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 5-methylpyrimidine-2-carbaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, cyclohexane).

-

Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water is collected.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude imine can often be used directly in the next step or purified by distillation or chromatography if necessary.

Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[5] The removal of water via the Dean-Stark trap is critical as imine formation is a reversible equilibrium; removing a product drives the reaction to completion according to Le Châtelier's principle.[3]

Application in Kinase Inhibitor Scaffolds

Many potent kinase inhibitors, such as those targeting Aurora Kinase or PI3K/mTOR, feature a diaminopyrimidine core.[6][7] The secondary amine formed via reductive amination using 5-methylpyrimidine-2-carbaldehyde can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The 5-methyl group can provide beneficial steric interactions or improve metabolic stability. For instance, a recent study described the synthesis of pyrimidine-based Aurora Kinase inhibitors designed to reduce MYC oncoprotein levels, highlighting the therapeutic potential of this scaffold.[8]

Conclusion and Future Outlook

5-Methylpyrimidine-2-carbaldehyde is a high-value building block for constructing complex heterocyclic molecules aimed at therapeutic targets. Its utility is centered on the reactivity of the aldehyde group and the proven biological relevance of the pyrimidine scaffold. While detailed public data on this specific molecule is sparse, its structural motifs are present in numerous patented and researched kinase inhibitors. Future work will likely focus on developing more efficient and scalable syntheses of this and related pyrimidine aldehydes and expanding their use in combinatorial libraries to explore a wider range of kinase targets. For researchers in the field, a solid understanding of the principles of pyrimidine synthesis and the reactivity of heterocyclic aldehydes is paramount to leveraging the full potential of this strategic intermediate.

References

-

PubChem. 5-Methylpyrimidine-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. [Link]

- Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

ResearchGate. Synthesis and Biological Evaluation of 5-Methylpyrimidine Derivatives as Dual Inhibitors of EGFR and Src for Cancer Treatment. [Link]

-

OperaChem. Imine formation-Typical procedures. [Link]

-

Google Patents. United States Patent. [Link]

- Google Patents. Process for making thienopyrimidine compounds.

-

National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

- Google Patents.

- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

National Institutes of Health. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

-

National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

-

MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

-

National Institutes of Health. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

-

Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Link]

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

-

National Institutes of Health. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]

-

Oriental Journal of Chemistry. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. [Link]

-

ResearchGate. Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. [Link]

Sources

- 1. 5-Methylpyrimidine-2-carbaldehyde | C6H6N2O | CID 23043336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. Imine formation-Typical procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Methylpyrimidine-2-carbaldehyde

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-Methylpyrimidine-2-carbaldehyde. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. Due to the limited availability of publicly accessible, fully assigned spectra for this specific molecule, this document leverages expert analysis of its structural analogues and foundational NMR principles to provide a predictive yet robust interpretation. We will delve into the expected ¹H and ¹³C NMR chemical shifts, coupling constants, and the advanced 2D NMR experiments required for unambiguous structural confirmation.

The core of this guide is not merely to present data but to explain the underlying chemical principles that govern the spectral appearance of 5-Methylpyrimidine-2-carbaldehyde. We will explore how the electronic effects of the pyrimidine ring's nitrogen atoms, combined with the substituent effects of the C5-methyl and C2-carbaldehyde groups, dictate the precise chemical environment of each nucleus.

Molecular Structure and Predicted NMR Landscape

The structure of 5-Methylpyrimidine-2-carbaldehyde presents a unique electronic environment. The pyrimidine ring is a π-deficient heterocycle, meaning the electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons.[1] This general effect leads to a downfield shift for the ring protons and carbons compared to benzene.

The substituents further modulate this landscape:

-

2-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group through both resonance and inductive effects. It will significantly deshield the adjacent C2 carbon and the protons on the ring.

-

5-Methyl Group (-CH₃): This is a weak electron-donating group, which will slightly shield the C5 carbon and the adjacent ring protons.

The interplay of these effects allows for a confident prediction of the relative chemical shifts.

Caption: IUPAC numbering of the 5-Methylpyrimidine-2-carbaldehyde core structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region and one signal in the aliphatic region. The chemical shifts are predicted based on data from similar pyrimidine structures and standard substituent effects.[2][3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling (J, Hz) | Rationale |

| H-Aldehyde (-CHO) | 9.9 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and its proximity to the π-deficient ring. |

| H4 / H6 | 8.9 - 9.2 | Singlet (s) or very fine Doublet (d) | JH4-H6 ≈ 0.5-1.0 Hz | These two protons are chemically equivalent in the parent 5-methylpyrimidine but become inequivalent here. However, they are meta-coupled, resulting in a very small or unresolved splitting. They are significantly deshielded by the adjacent ring nitrogens. The aldehyde at C2 will have a strong deshielding effect, making these the most downfield of the ring protons. |

| H-Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) | N/A | The methyl protons are in a typical allylic/benzylic region. They will show no significant coupling to the ring protons. |

Table 1: Predicted ¹H NMR chemical shifts and multiplicities for 5-Methylpyrimidine-2-carbaldehyde in CDCl₃.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon skeleton. The chemical shifts are heavily influenced by the nitrogen atoms and the substituents.[4][5]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-Aldehyde (-C HO) | 185 - 195 | The carbonyl carbon of an aldehyde is characteristically found in this highly downfield region. |

| C2 | 155 - 160 | This carbon is attached to two electronegative nitrogen atoms and the electron-withdrawing aldehyde group, leading to a significant downfield shift. |

| C4 / C6 | 157 - 162 | These carbons are adjacent to ring nitrogens, placing them in the typical downfield region for pyrimidines. They are expected to have very similar chemical shifts. |

| C5 | 130 - 138 | This carbon is less affected by the ring nitrogens compared to C2, C4, and C6. The attached methyl group provides some shielding. |

| C-Methyl (-C H₃) | 15 - 20 | This aliphatic carbon appears in the expected upfield region. |

Table 2: Predicted ¹³C NMR chemical shifts for 5-Methylpyrimidine-2-carbaldehyde in CDCl₃.

Experimental Protocols for Definitive Structural Elucidation

To move from prediction to confirmation, a specific set of NMR experiments must be performed. The following protocols are designed to provide a self-validating system for complete and unambiguous assignment.

Sample Preparation and 1D NMR Acquisition

Objective: To obtain high-resolution ¹H and ¹³C{¹H} spectra.

Methodology:

-

Solvent Selection: Dissolve approximately 5-10 mg of 5-Methylpyrimidine-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6][7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though its residual water peak can be prominent.[8]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

¹³C{¹H} NMR Acquisition: Acquire the spectrum on the same instrument. A standard pulse program with proton decoupling (e.g., zgpg30) should be used. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR for Unambiguous Assignment

To definitively link protons to their directly attached carbons and to establish through-bond connectivity, 2D NMR experiments are essential.[9]

Caption: Predicted key 2D NMR correlations (HSQC & HMBC) for assignment.

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons.

-

Expected Correlations: A cross-peak will appear between the signal for H4/H6 and the corresponding C4/C6 signal, and between the methyl protons and the methyl carbon. The aldehyde proton will not show a correlation as it is not attached to a carbon within the main skeleton observed in the ¹³C spectrum (its carbon is the carbonyl).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the most powerful experiment for piecing together the molecular fragments.

-

Key Predicted Correlations:

-

Aldehyde Proton (H-CHO): Will show a correlation to C2 , confirming the position of the aldehyde group.

-

Ring Protons (H4/H6): H4 should correlate to C2, C5, and C6 . H6 should correlate to C2, C4, and C5 . These cross-peaks are crucial for distinguishing H4 from H6 and confirming the ring structure.

-

Methyl Protons (H-Me): Will show strong correlations to C5 (2-bond) and weaker correlations to C4 and C6 (3-bond), definitively placing the methyl group at the C5 position.

-

-

By systematically analyzing the 1D and 2D NMR data as outlined, a researcher can achieve a complete and validated structural assignment for 5-Methylpyrimidine-2-carbaldehyde, ensuring the highest degree of scientific integrity for its use in further research and development.

References

- BenchChem. (2025).

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. [Link]

-

Al-Soud, Y. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5030. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]

-

Grealis, R. J., & Taygerly, J. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1809-1815. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

SpectraBase. (n.d.). 5-Methylpyrimidine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS omega, 7(10), 8493–8499. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Eurisotop. (n.d.). NMR Solvents. Eurisotop. [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

-

Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

SpectraBase. (n.d.). 5-methylpyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. ukisotope.com [ukisotope.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methylpyrimidine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methylpyrimidine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the spectral features of this molecule. A detailed interpretation of chemical shifts and coupling constants is presented, supported by data from analogous compounds and established principles of NMR spectroscopy. Furthermore, this guide outlines a standard operating procedure for the acquisition of high-quality ¹H NMR spectra and discusses the underlying principles of sample preparation and spectral analysis.

Introduction: The Significance of 5-Methylpyrimidine-2-carbaldehyde

5-Methylpyrimidine-2-carbaldehyde belongs to the pyrimidine class of heterocyclic compounds, which are fundamental building blocks of nucleic acids and a wide array of pharmacologically active molecules. The presence of a reactive aldehyde group at the 2-position and a methyl group at the 5-position makes this compound a versatile intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its structural properties, as elucidated by techniques like NMR spectroscopy, is paramount for its effective utilization in research and development. ¹H NMR spectroscopy, in particular, serves as a powerful tool for confirming the identity and purity of synthesized compounds and for gaining insights into their electronic and conformational properties.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the limited availability of a fully assigned experimental spectrum in the public domain, this guide presents a detailed prediction of the ¹H NMR spectrum of 5-Methylpyrimidine-2-carbaldehyde. This prediction is based on the analysis of substituent effects on the pyrimidine ring, drawing from spectral data of closely related compounds such as pyrimidine, 2-chloropyrimidine, 5-methylpyrimidine, and various aromatic aldehydes.

The predicted ¹H NMR spectrum of 5-Methylpyrimidine-2-carbaldehyde in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct signals: a singlet for the aldehyde proton, a singlet for the two equivalent pyrimidine ring protons, and a singlet for the methyl group protons.

Predicted Chemical Shifts and Assignments

The anticipated chemical shifts for the protons of 5-Methylpyrimidine-2-carbaldehyde are summarized in the table below. These values are estimated based on the known effects of electron-withdrawing (aldehyde) and electron-donating (methyl) groups on the chemical environment of the pyrimidine ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde Proton (CHO) | 9.9 - 10.2 | Singlet (s) | The strong deshielding effect of the carbonyl group and the pyrimidine ring places this proton in the typical downfield region for aromatic aldehydes. |

| Ring Protons (H4 & H6) | ~8.8 | Singlet (s) | These two protons are chemically equivalent due to the plane of symmetry in the molecule. Their chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde group. |

| Methyl Protons (CH₃) | ~2.5 | Singlet (s) | The methyl group protons are in a relatively shielded environment compared to the ring protons. |

Causality behind Predicted Chemical Shifts:

-

Aldehyde Proton (CHO): The aldehyde proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. Additionally, the pyrimidine ring itself is an electron-deficient system. The combination of these factors results in significant deshielding, pushing the chemical shift to a very downfield region, typically between 9.5 and 10.5 ppm for aromatic aldehydes.[1][2][3][4]

-

Ring Protons (H4 & H6): In unsubstituted pyrimidine, the protons at positions 4 and 6 are observed at approximately 8.78 ppm.[5] The introduction of an electron-withdrawing aldehyde group at the 2-position is expected to further deshield these protons. Conversely, the electron-donating methyl group at the 5-position will have a slight shielding effect. The net result is a predicted chemical shift around 8.8 ppm. The equivalence of H4 and H6 leads to a singlet.

-

Methyl Protons (CH₃): The methyl group is attached to the pyrimidine ring at the 5-position. In 5-methylpyrimidine, the methyl protons resonate around 2.3 ppm. The presence of the electron-withdrawing aldehyde group at the 2-position is expected to have a minor deshielding effect on the methyl protons, leading to a predicted chemical shift of approximately 2.5 ppm.

Coupling Constants: The Absence of Splitting and the Presence of Long-Range Interactions

A key feature of the predicted ¹H NMR spectrum is the presence of singlets for all proton signals. This is due to the absence of vicinal (three-bond) proton-proton coupling.

-

H4 and H6: These protons are chemically equivalent and therefore do not split each other.

-

Aldehyde Proton: This proton is separated from the nearest ring protons (H4 and H6) by four bonds. While long-range couplings (⁴J) can sometimes be observed in aromatic systems, they are typically small (0-1 Hz) and may not be resolved, resulting in a sharp singlet.

-

Methyl Protons: The methyl protons are separated from the ring protons by four bonds, and any coupling is expected to be negligible and not resolved.

It is important to note that long-range couplings between protons and ¹³C or ¹⁵N nuclei can exist and may be observable in more advanced NMR experiments. For instance, long-range couplings between protons on the pyrimidine ring have been reported.[6]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of 5-Methylpyrimidine-2-carbaldehyde, adherence to a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for sample preparation and data acquisition using a standard NMR spectrometer, such as a Bruker Avance instrument.

Sample Preparation: A Self-Validating System

A well-prepared NMR sample is the foundation of a reliable spectrum. The following protocol is designed to minimize impurities and ensure optimal sample conditions.

Materials:

-

5-Methylpyrimidine-2-carbaldehyde (high purity)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity

-

NMR tube (5 mm, high precision)

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

Procedure:

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of 5-Methylpyrimidine-2-carbaldehyde into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Dissolution: Gently swirl the vial to dissolve the compound completely. If necessary, sonicate for a brief period.

-

Filtration: Place a small, clean plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Expertise & Experience Insight: The choice of a deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, for more polar compounds, DMSO-d₆ or MeOD-d₄ may be more suitable. The filtration step is a self-validating measure to prevent line broadening in the spectrum caused by suspended solids.

NMR Data Acquisition Workflow

The following workflow is a general guide for acquiring a standard ¹H NMR spectrum. Specific parameters may need to be adjusted based on the instrument and the sample concentration.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Trustworthiness through Self-Validation: Each step in the data acquisition process contains elements of self-validation. For instance, a stable lock signal confirms the proper functioning of the instrument's field-frequency lock. Successful shimming is visually confirmed by the sharp, symmetrical line shape of the solvent peak. The final processed spectrum should exhibit a flat baseline and correctly referenced peaks, validating the integrity of the data processing steps.

Visualization of Molecular Structure and Spin System

To further clarify the relationships between the different protons in 5-Methylpyrimidine-2-carbaldehyde, the following diagrams illustrate the molecular structure and the predicted spin system.

Caption: Molecular structure of 5-Methylpyrimidine-2-carbaldehyde.

Caption: Predicted ¹H spin system with negligible long-range couplings.

Conclusion

The ¹H NMR spectrum of 5-Methylpyrimidine-2-carbaldehyde is predicted to be relatively simple, consisting of three singlets corresponding to the aldehyde, ring, and methyl protons. This simplicity arises from the molecule's symmetry and the absence of significant vicinal proton-proton coupling. The predicted chemical shifts are consistent with the electronic effects of the aldehyde and methyl substituents on the pyrimidine ring. This technical guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this important heterocyclic compound and outlines a reliable protocol for its experimental acquisition. A thorough understanding of the spectral features of 5-Methylpyrimidine-2-carbaldehyde is essential for its application in synthetic chemistry and drug discovery.

References

-

Frank, B., & Lemieux, R. U. (1971). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 49(12), 2155-2161. [Link]

-

Klinman, D. M., & Shames, M. A. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(5), 923-928. [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of 5-Methylpyrimidine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methylpyrimidine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational principles of NMR spectroscopy with established data for pyrimidine and its substituted analogues to provide a robust, predictive analysis. We will delve into the theoretical underpinnings that govern the chemical shifts, present a detailed, rationalized assignment for each carbon nucleus, and outline a rigorous, self-validating experimental protocol for acquiring high-fidelity ¹³C NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex heterocyclic systems.

Introduction: The Structural Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine.[1][2] The strategic placement of substituents onto this electron-deficient heteroaromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, making substituted pyrimidines prevalent motifs in drug discovery. 5-Methylpyrimidine-2-carbaldehyde serves as a valuable synthetic intermediate, featuring both an electron-donating methyl group and a strongly electron-withdrawing carbaldehyde group. This substitution pattern creates a unique electronic environment within the ring, making its structural verification a non-trivial task.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. It provides direct insight into the carbon framework, revealing the number of unique carbon environments and offering critical information about the electronic nature of each atom.[3] This guide will explain how to interpret and predict the ¹³C NMR spectrum of 5-Methylpyrimidine-2-carbaldehyde, providing the necessary framework for its confident identification and characterization.

Core Principles: Substituent Effects in Heteroaromatic ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In an aromatic system like pyrimidine, the position of a carbon's resonance is dictated by the shielding and deshielding effects of the nitrogen heteroatoms and any attached substituents.

-

The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the ring carbons. This general deshielding effect moves the carbon signals downfield compared to benzene (δ ≈ 128.5 ppm).[4] For the parent pyrimidine molecule, the carbon atoms adjacent to the nitrogens (C-2, C-4, C-6) are the most deshielded, while C-5 is comparatively more shielded.[2]

-

Substituent Chemical Shift (SCS) Effects: The addition of substituents further modulates these chemical shifts.[4]

-

Electron-Donating Groups (EDGs): A methyl group, as found at the C-5 position, is a weak EDG. It increases the electron density at the carbon to which it is attached (ipso carbon) and, to a lesser extent, at the ortho and para positions, causing an upfield shift (shielding).

-

Electron-Withdrawing Groups (EWGs): A carbaldehyde group, positioned at C-2, is a potent EWG due to both inductive and resonance effects. It strongly withdraws electron density, causing a significant downfield shift (deshielding) of the ipso carbon and other carbons within the conjugated system.[5] The carbonyl carbon of the aldehyde itself produces a highly characteristic resonance in the far downfield region of the spectrum.[6]

-

The predicted spectrum of 5-Methylpyrimidine-2-carbaldehyde is therefore a composite of the intrinsic chemical shifts of the pyrimidine nucleus, perturbed by the opposing electronic effects of the methyl and carbaldehyde substituents.

Predicted ¹³C NMR Spectrum and Signal Assignment

The logical analysis of substituent effects allows for a confident prediction of the chemical shift for each of the six unique carbon atoms in 5-Methylpyrimidine-2-carbaldehyde.

Caption: Molecular structure of 5-Methylpyrimidine-2-carbaldehyde with carbon numbering.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted ¹³C NMR chemical shifts for 5-Methylpyrimidine-2-carbaldehyde in a standard solvent like CDCl₃, with TMS as the reference.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C8 (CHO) | 190 - 195 | The carbonyl carbon of an aldehyde group is highly deshielded and consistently appears in this characteristic downfield region.[5] |

| C2 | 162 - 167 | This carbon is bonded to two electronegative nitrogen atoms and the strongly electron-withdrawing carbaldehyde group, resulting in a very downfield shift. |

| C4 | 159 - 164 | Bonded to two nitrogen atoms, its chemical shift is influenced by both the C-2 aldehyde (deshielding) and the C-5 methyl group (weak shielding). It is expected to be one of the most downfield ring carbons. |

| C6 | 156 - 161 | Bonded to one nitrogen atom. Its position is influenced by the electron-withdrawing effect of the C-2 aldehyde group. It is expected to be slightly upfield from C4. |

| C5 | 135 - 140 | The attachment of the electron-donating methyl group causes a downfield shift for the ipso carbon itself, a known substituent effect in aromatic systems. |

| C7 (CH₃) | 15 - 20 | The methyl carbon signal appears in the typical upfield aliphatic region, consistent with standard chemical shift ranges.[3][5] |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality, interpretable spectrum, a standardized and carefully executed experimental protocol is paramount. This procedure is designed to be self-validating, ensuring data integrity.

Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of high-purity 5-Methylpyrimidine-2-carbaldehyde. Rationale: This mass provides a sufficient concentration for ¹³C NMR, which is inherently less sensitive than ¹H NMR, without risking solubility issues.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at δ ≈ 77.16 ppm.[7]

-

Internal Standard: Ensure the CDCl₃ contains 0.03% to 0.05% v/v tetramethylsilane (TMS). Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as δ = 0.00 ppm.

-

Dissolution: Vortex the sample vial for 30-60 seconds until the solid is completely dissolved. A brief application of sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the pipette during transfer. Rationale: Undissolved solids will degrade spectral quality by causing line broadening and interfering with spectrometer shimming.

Spectrometer Configuration & Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: A good shim is critical for achieving sharp, well-resolved spectral lines.

-

Experiment Setup: Load a standard carbon experiment (e.g., 'zgpg30' on a Bruker system), which is a proton-decoupled ¹³C experiment with a 30° pulse.

-

Key Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Rationale: This range comfortably covers all expected carbon signals from the aliphatic methyl to the aldehyde carbonyl.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. Rationale: While ¹³C relaxation times can be long, a 2s delay is a good starting point for a qualitative spectrum. For accurate quantitative analysis, a much longer delay (5x the longest T₁) would be required.

-

Number of Scans (NS): 1024 to 4096. Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Data Processing Workflow

Caption: Standard workflow for processing raw NMR Free Induction Decay (FID) data.

-

Fourier Transform: Apply an exponential multiplying function (line broadening of 1-2 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is absent, the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in the spectrum.

Confirmational Analysis with 2D NMR

While the predicted assignments are based on sound chemical principles, unambiguous confirmation should be sought using two-dimensional (2D) NMR techniques.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals for H4, H6, and the methyl group to their corresponding carbon resonances (C4, C6, and C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary (non-protonated) carbons. For instance, the aldehyde proton (H8) would show a correlation to C2, and the methyl protons (H7) would show correlations to C5 and C4/C6, cementing the overall structural assignment.

Conclusion

The ¹³C NMR spectrum of 5-Methylpyrimidine-2-carbaldehyde is a distinctive fingerprint of its unique electronic and structural arrangement. The strongly deshielded aldehyde carbonyl carbon, the three distinct downfield aromatic ring carbons, and the shielded aliphatic methyl carbon provide a clear set of signals for identification. By understanding the fundamental principles of substituent effects on the pyrimidine core and adhering to a rigorous experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR data for this compound and its analogues, ensuring the structural integrity of these important molecules in their research and development pipelines.

References

-

Brufani, M., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Bains, W., et al. (2023). Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. Astrobiology. [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-730. [Link]

-

Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

-